molecular formula C6H7N5O2 B094360 2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione CAS No. 1011-10-5

2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione

Katalognummer B094360
CAS-Nummer: 1011-10-5
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: JOCAZCZIQTXMHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione, commonly known as BH4, is an essential cofactor for several enzymes involved in amino acid and neurotransmitter metabolism. It is a naturally occurring compound found in most living organisms, including humans. BH4 plays a crucial role in the regulation of nitric oxide synthesis, which is vital for the maintenance of cardiovascular, immune, and nervous system functions.

Wirkmechanismus

BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters and the regulation of nitric oxide synthesis. It is essential for the proper functioning of the enzymes responsible for the conversion of phenylalanine to tyrosine, which is a precursor for the synthesis of dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
BH4 deficiency can lead to a decrease in the synthesis of neurotransmitters, which can result in neurological disorders such as depression and Parkinson's disease. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in the maintenance of cardiovascular, immune, and nervous system functions.

Vorteile Und Einschränkungen Für Laborexperimente

BH4 is a crucial cofactor for several enzymes involved in neurotransmitter and nitric oxide synthesis, making it an essential component in many laboratory experiments. However, the availability of BH4 can be limited, and its synthesis can be challenging and expensive.

Zukünftige Richtungen

Further research is needed to understand the role of BH4 in various physiological and pathological conditions. The development of new and efficient methods for the synthesis of BH4 could lead to the production of more affordable and accessible BH4 supplements for individuals with BH4 deficiency. Additionally, the use of BH4 as a potential therapeutic target for neurological disorders such as Parkinson's disease and depression warrants further investigation.

Synthesemethoden

BH4 can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of BH4 involves the reaction of 6-methylpterin with ammonia and formic acid, followed by oxidation with hydrogen peroxide. Microbial fermentation involves the use of genetically modified bacteria to produce BH4 from simple carbon sources.

Wissenschaftliche Forschungsanwendungen

BH4 has been extensively studied for its role in various physiological and pathological conditions. It is a critical cofactor for the enzymes responsible for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. BH4 deficiency has been linked to several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.

Eigenschaften

CAS-Nummer

1011-10-5

Produktname

2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione

Molekularformel

C6H7N5O2

Molekulargewicht

181.15 g/mol

IUPAC-Name

2-amino-3,5,6,8-tetrahydropteridine-4,7-dione

InChI

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h8H,1H2,(H4,7,9,10,11,12,13)

InChI-Schlüssel

JOCAZCZIQTXMHW-UHFFFAOYSA-N

Isomerische SMILES

C1C(=O)NC2=C(N1)C(=O)N=C(N2)N

SMILES

C1C(=O)NC2=C(N1)C(=O)NC(=N2)N

Kanonische SMILES

C1C(=O)NC2=C(N1)C(=O)N=C(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.